molecular formula C14H11ClN2O4 B5035493 N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide

N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide

Cat. No.: B5035493
M. Wt: 306.70 g/mol
InChI Key: OCMQVFXEDROBPS-UHFFFAOYSA-N
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Description

N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide is an organic compound that features a phenoxyacetamide moiety attached to a 4-chloro-2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide typically involves the reaction of 4-chloro-2-nitroaniline with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

  • Dissolve 4-chloro-2-nitroaniline in an appropriate solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add phenoxyacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product using an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions precisely. The purification steps may include large-scale crystallization and filtration techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents like ethanol or dimethylformamide (DMF).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: N-(4-chloro-2-aminophenyl)-2-phenoxyacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-chloro-2-nitroaniline and phenoxyacetic acid.

Scientific Research Applications

N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide depends on its interaction with specific molecular targets. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact pathways and targets can vary based on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-nitroaniline: A precursor in the synthesis of N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide.

    2-phenoxyacetamide: Shares the phenoxyacetamide moiety but lacks the nitro and chloro substituents.

    N-(4-chloro-2-nitrophenyl)piperidin-4-amine: Another compound with a similar 4-chloro-2-nitrophenyl group but different amide linkage.

Uniqueness

This compound is unique due to the combination of its phenoxyacetamide and 4-chloro-2-nitrophenyl groups, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c15-10-6-7-12(13(8-10)17(19)20)16-14(18)9-21-11-4-2-1-3-5-11/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMQVFXEDROBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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